5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound characterized by its unique structural features, which include an imidazole and a pyrazine ring. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving multicomponent reactions and condensation techniques. The availability of starting materials and the efficiency of synthetic routes significantly influence its production.
5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is particularly noted for its potential pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves several key steps:
The synthesis may utilize catalysts such as p-toluenesulfonic acid to facilitate the reaction. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity. For example, using continuous flow reactors can enhance efficiency and scalability in industrial applications .
The molecular structure of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one features:
The molecular formula is C13H10N4O, with a molecular weight of approximately 242.25 g/mol. The compound's structural characteristics can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
5-phenylimidazo[1,5-a]pyrazin-8(7H)-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines .
The mechanism of action for 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is primarily linked to its interaction with biological targets:
5-phenylimidazo[1,5-a]pyrazin-8(7H)-one has several notable applications:
The GBB reaction constitutes the most efficient route for constructing the imidazo[1,5-a]pyrazine core of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one. This one-pot condensation employs three components: a 2-aminopyrazine derivative, an aldehyde (benzaldehyde for phenyl introduction), and an isocyanide. Lewis acid catalysts, particularly yttrium triflate (Yb(OTf)₃), significantly enhance reaction efficiency and regioselectivity. The reaction proceeds via an iminoimidazole intermediate, where the aldehyde carbonyl undergoes nucleophilic attack by the 2-amino group of the pyrazine, followed by isocyanide addition and cyclization. Key advantages include atom economy, convergence, and generation of molecular diversity. Optimization studies reveal that electron-withdrawing groups on the pyrazine ring facilitate cyclization, while sterically hindered isocyanides (e.g., tert-butyl isocyanide) may require elevated temperatures (110-130°C) [1] .
Table 1: GBB Reaction Optimization for Imidazo[1,5-a]pyrazine Synthesis
Catalyst | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Observation |
---|---|---|---|---|---|
Yb(OTf)₃ (10 mol%) | Toluene | 80 | 4-6 | 65-85 | High regioselectivity for C-3 isomer |
Sc(OTf)₃ (10 mol%) | EtOH | Reflux | 3 | 70-90 | Faster kinetics, broader substrate scope |
PPA | Solvent-free | 130 | 2 | 55-75 | Requires stoichiometric acid, lower yield |
None | MeCN | 100 | 12 | 20-40 | Poor conversion, mixture of products |
Microwave irradiation dramatically accelerates the GBB synthesis of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, reducing reaction times from hours to minutes while improving yields and purity. Under optimized microwave conditions (100-150°C, 50-100W), the three-component assembly is completed within 5-15 minutes versus 4-12 hours conventionally. This method suppresses side reactions like aldehyde oxidation or isocyanide polymerization. Solvent-free protocols under microwave irradiation further enhance green credentials by eliminating solvent waste. The rapid heating profile enables precise kinetic control, favoring the desired cyclization pathway over decomposition, particularly for thermally sensitive isocyanides or aminopyrazines [3].
A sophisticated route involves the generation of highly reactive trifluoroacetylated mesoionic oxazolium intermediates from α-amino acid derivatives. These intermediates participate in formal [3+2] cycloadditions with N-heterocycles. For 5-phenylimidazo[1,5,5-a]pyrazin-8-ones, condensation occurs between a trifluoroacetylated oxazolium species (derived from phenylglycine derivatives) and 3-aminopyrazin-2(1H)-one. The reaction proceeds via nucleophilic attack of the pyrazine amino group on the oxazolium C-2 position, followed by ring opening and recyclization. The strong electron-withdrawing trifluoroacetyl group stabilizes the oxazolium intermediate while promoting electrophilicity at C-2, enabling cyclization under mild conditions (0°C to room temperature) [10].
Activated methylene isocyanides, such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, serve as versatile C1-N1 synthons for constructing the imidazole ring. Reaction with 5-phenyl-3-aminopyrazin-2(1H)-one proceeds via nucleophilic addition of the amino group to the isocyanide carbon, generating a carbeneimidamide intermediate. Intramolecular attack of the adjacent pyrazine nitrogen onto the activated methylene carbon then triggers ring closure, expelling the sulfinate (from TosMIC) or ethoxide (from ethyl isocyanoacetate) to yield 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one. The electron-withdrawing group on the methylene isocyanide is crucial for stabilizing the anion formed during cyclization and driving the aromatization step [10].
The electron-rich imidazo[1,5-a]pyrazine core undergoes regioselective electrophilic substitution. Bromination (NBS, DCM, 0°C) occurs predominantly at C-3, adjacent to the bridgehead nitrogen, yielding 3-bromo-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one. This selectivity arises from the higher electron density at C-3 compared to C-5, as calculated by DFT methods. Further oxidation using m-CPBA or H₂O₂/AcOH selectively targets the C-5 position, affording 5-phenyl-3-bromoimidazo[1,5-a]pyrazin-8(7H)-one 5-oxide. The C-5 position is more susceptible to oxidation due to the electron-withdrawing effect of the C-8 carbonyl and the adjacent nitrogen. Careful control of oxidant equivalents (1.0-1.2 equiv) is essential to avoid overoxidation or ring degradation [8].
Table 2: Regioselective Bromination and Oxidation of 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Reaction | Reagents & Conditions | Primary Site | Product | Yield (%) | Regioselectivity (C-3:C-5) |
---|---|---|---|---|---|
Bromination | NBS (1.1 eq), DCM, 0°C, 1h | C-3 | 3-Bromo-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | 85-92 | >95:5 |
Oxidation | m-CPBA (1.2 eq), DCM, rt, 2h | C-5 | 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one 5-oxide | 75-80 | >98:2 (No C-3 oxidation) |
Bromination/Oxidation | NBS (1.1 eq) then m-CPBA (1.2 eq) | C-3 then C-5 | 3-Bromo-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one 5-oxide | 68 | Sequential selectivity >95% |
The 3-bromo derivative serves as a pivotal intermediate for nucleophilic aromatic substitution (SNAr). The electron-deficient character of the ring, amplified by the C-8 carbonyl and N-1, facilitates displacement of bromide at C-3 by various nucleophiles under mild conditions:
The 5-oxide form exhibits enhanced electrophilicity at C-3, allowing substitution with weaker nucleophiles (e.g., azide, fluoride) under milder conditions. Reduction of the N-oxide (e.g., PPh₃, TiCl₃) after substitution provides access to 3-substituted derivatives otherwise difficult to obtain [10].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5